molecular formula C10H6O4 B1584910 Chromone-3-carboxylic acid CAS No. 39079-62-4

Chromone-3-carboxylic acid

Cat. No. B1584910
CAS RN: 39079-62-4
M. Wt: 190.15 g/mol
InChI Key: PCIITXGDSHXTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chromone-3-carboxylic acid is a chromone derivative . It has the potential as an antioxidant in charge transfer (CT) processes .


Synthesis Analysis

Decarboxylative enantioselective synthesis of chromanones 3 bearing an azlactone unit—chromone-3-carboxylic acids 4 scope . More details can be found in the paper titled "Stereoretentive Decarboxylative C-3 Func-tionalization of Chromone-3" .


Molecular Structure Analysis

Chromone-3-carboxylic acid is a heterocyclic compound (benzopyr-one type), an isomer of coumarin with a substituted keto group of pyrone ring . More details can be found in the paper titled "Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method" .


Chemical Reactions Analysis

A stereoretentive and decarboxylative C-3 functionalization of chromone-3-carboxylic acids with optically active aziridines via visible light irradiation has been reported .


Physical And Chemical Properties Analysis

Chromone-3-carboxylic acid has a molecular weight of 190.15 . It has a melting point of 202-205 °C (lit.) . More details can be found in the paper titled "Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method" .

Scientific Research Applications

  • Pharmacology and Biochemistry : Chromone-3-carboxylic acid is a common heterocyclic system in natural compounds of plant origin and serves as the basis of flavonoid structures. It’s considered a valuable building block for the design of pharmacologically important compounds due to its low toxicity to mammals and substantial solubility in water. Many of its derivatives are biologically active, including compounds with anticancer activity, interleukin 5 inhibitors, monoamine oxidase inhibitors, neuroleptic agents, anti-inflammatory agents, and compounds with affinity for adenosine receptors A 2B .

  • Materials Science and Theoretical Chemistry : The spectroscopic profile of Chromone-3-Carboxylic Acid was examined using FT-IR, FT-Raman, UV, 1H, and 13C NMR techniques. The geometrical parameters and energies were attained from DFT/B3LYP method with 6–311þþG (d,p) basis sets calculations .

  • Organic Chemistry : Chromone-3-carboxylic acid is used in transition-metal-catalyzed decarboxylative cross-couplings, which are of crucial importance in modern organic chemistry. These reactions offer several distinctive advantages related to the availability and price of carboxylic acid derivatives, their stability and handling, as well as the generation of less-toxic carbon dioxide as the by-product .

  • Antioxidant Research : A SERS study of chromone-3-carboxylic acid adsorbed on silver colloids was undertaken to assess the ability of this compound to accept electrons in charge transfer (CT) processes, which is of utmost importance for understanding the mechanism through which these benzopyranes may act as antioxidants .

  • Pharmaceutical Chemistry : Chromone derivatives possess a spectrum of biological activities. The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities. New chromone derivatives have been discussed as anticancer, anti-diabetic, antimicrobial, anti-inflammatory, antioxidant, and anti-Alzheimer agents .

  • Synthesis of New Compounds : Chromone-3-carboxylic acid may be used in the preparation of chromane-2,4-diones, chromone-3-carboxamides, and 5-(2-hydroxyphenyl)isoxazole .

  • Organic Chemistry : Chromone-3-carboxylic acid is used in transition-metal-catalyzed decarboxylative cross-couplings, which are of crucial importance in modern organic chemistry. These reactions offer several distinctive advantages related to the availability and price of carboxylic acid derivatives, their stability and handling, as well as the generation of less-toxic carbon dioxide as the by-product .

  • Pharmaceutical Chemistry : Chromone derivatives possess a spectrum of biological activities. The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities. In the present review, new chromone derivatives have been discussed as anticancer, anti-diabetic, antimicrobial, anti-inflammatory, antioxidant, and anti-Alzheimer agents .

  • Synthesis of New Compounds : Chromone-3-carboxylic acid may be used in the preparation of chromane-2,4-diones, chromone-3-carboxamides, and 5-(2-hydroxyphenyl)isoxazole .

  • Organic Chemistry : Chromone-3-carboxylic acid is used in transition-metal-catalyzed decarboxylative cross-couplings, which are of crucial importance in modern organic chemistry. These reactions offer several distinctive advantages related to the availability and price of carboxylic acid derivatives, their stability and handling, as well as the generation of less-toxic carbon dioxide as the by-product .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Chromones represent the most common heterocyclic system in natural compounds of plant origin and serve as the basis of flavonoid structures . More details can be found in the paper titled "Recent advances in green synthesis of chromones" .

properties

IUPAC Name

4-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-9-6-3-1-2-4-8(6)14-5-7(9)10(12)13/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIITXGDSHXTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192327
Record name Chromone-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chromone-3-carboxylic acid

CAS RN

39079-62-4
Record name Chromone-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039079624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromone-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chromone-3-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chromone-3-carboxylic acid
Reactant of Route 2
Chromone-3-carboxylic acid
Reactant of Route 3
Chromone-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Chromone-3-carboxylic acid
Reactant of Route 5
Chromone-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Chromone-3-carboxylic acid

Citations

For This Compound
235
Citations
S Alcaro, A Gaspar, F Ortuso, N Milhazes… - Bioorganic & medicinal …, 2010 - Elsevier
… The biological data indicated that only chromone-3-carboxylic acid is a potent hMAO-B inhibitor, with a high degree of selectivity for hMAO-B compared to hMAO-A. Conversely the …
Number of citations: 63 www.sciencedirect.com
MY Kornev, VY Sosnovskikh - Chemistry of Heterocyclic Compounds, 2016 - Springer
… This review article presents a systematic overview of synthetic approaches and reactivity data for chromone-3-carboxylic acid, published from 1973 until 2015. … The goal of this …
Number of citations: 33 link.springer.com
GP Ellis, G Barker - Progress in medicinal chemistry, 1973 - Elsevier
… Chromone-3-carboxylic acid esters (34) containing four fluorine atoms on the benzene ring were synthesised by Vorozhtsov, Barkhash, Prudchenko and Khomenko [122, 1231 from …
Number of citations: 47 www.sciencedirect.com
MA Ibrahim - Arkivoc, 2008 - arkat-usa.org
… This work reports the chemical reactivity of chromone-3-carboxylic acid towards sodium hydroxide solution and a variety of nitrogen and carbon nucleophiles. The products obtained …
Number of citations: 21 www.arkat-usa.org
MA Ibrahim, TES Ali - Turkish Journal of Chemistry, 2015 - journals.tubitak.gov.tr
… In previous research,22 we found that the γ-pyrone ring in chromone-3-carboxylic acid (1) was expanded … on chromone-3-carboxylic acid (1) to confirm the ring expansion phenomenon. …
Number of citations: 19 journals.tubitak.gov.tr
M Matos, C Sousa, V Morais - Journal of thermal analysis and …, 2010 - akjournals.com
… In the present study, we report the standard molar enthalpies of formation of chromone-3-carboxylic acid and coumarin-3-carboxylic acid in the gas-phase, at T = 298.15 K. This results …
Number of citations: 13 akjournals.com
MY Kornev, VS Moshkin, OS Eltsov… - Mendeleev …, 2016 - Elsevier
… At the same time, in spite of the high synthetic value of 3-R-chromones, chromone-3-carboxylic acid 1a and its amide 1b have been first systematically studied by Ibrahim.In 1974, the …
Number of citations: 17 www.sciencedirect.com
K Jayasheela, PB Nagabalasubramanian, S Periandy - Heliyon, 2020 - cell.com
… Chromone-3-carboxylic acid is a heterocyclic compound (benzopyrone type), an isomer of … The derived optimized structure was utilized for docking the chromone 3-carboxylic acid to …
Number of citations: 6 www.cell.com
AG Neo, J Díaz, S Marcaccini… - Organic & Biomolecular …, 2012 - pubs.rsc.org
… We report a novel Lewis acid catalysed tandem reaction of isocyanides, chromone 3-carboxylic acid and nucleophiles. An experimentally very simple procedure, involving the use of …
Number of citations: 30 pubs.rsc.org
AT Gordon, IDI Ramaite, SS Mnyakeni-Moleele - Organic Chemistry, 2020 - arkat-usa.org
… We then attempted another method which involved the synthesis of chromone-3-carbonitrile as a precursor to the chromone-3-carboxylic acid from the corresponding 2-…
Number of citations: 3 www.arkat-usa.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.